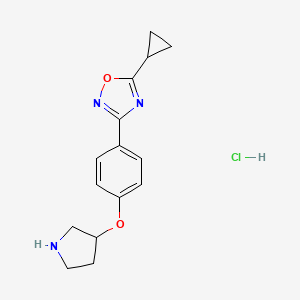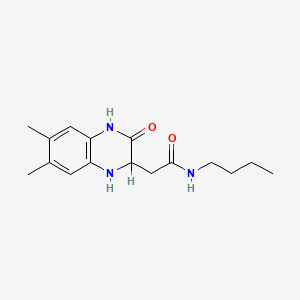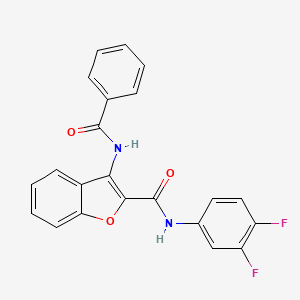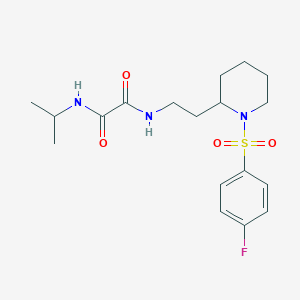![molecular formula C29H28N4O2 B2720837 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide CAS No. 1189925-87-8](/img/structure/B2720837.png)
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity and stability. It may include details of how the compound reacts with other substances and under what conditions .Physical And Chemical Properties Analysis
This includes details like the compound’s melting point, boiling point, solubility, and spectral data. It may also include computational studies on the compound’s properties .Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 inhibitory activity, along with noteworthy analgesic and anti-inflammatory effects, suggesting their potential as novel therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antiproliferative Activity
A study on 2-aminobenzimidazole derivatives revealed their synthesis and in vitro evaluation against neoplastic and normal cell lines for antiproliferative activity. The research highlighted compounds that were particularly effective, showcasing the potential of these structures in the development of anticancer treatments (Nowicka et al., 2014).
Antitumor Agents
Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase has led to the design and synthesis of compounds with significant antitumor activity. These studies provide a framework for the development of new antitumor agents, indicating a promising area of research for compounds with similar structural features (Gangjee et al., 2000).
Optical and Mechanical Properties
Studies on polyimides derived from specific pyrimidine and pyridine moieties have investigated their solubility, mechanical properties, and optical properties. This research has implications for the development of materials with advanced optical and mechanical characteristics, relevant for various industrial applications (Wang et al., 2015).
Antimicrobial Activity
Pyrimidine-incorporated Schiff bases of isoniazid have been synthesized and evaluated for their antimicrobial and antituberculosis activities. The study demonstrates the potential of these compounds in the treatment of microbial infections, including tuberculosis (Soni & Patel, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-18-10-11-24-23(14-18)27-28(29(35)32(17-30-27)15-22-8-6-5-7-9-22)33(24)16-25(34)31-26-20(3)12-19(2)13-21(26)4/h5-14,17H,15-16H2,1-4H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWBHTRBPHGQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)



![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)

![4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2720767.png)




![2-{[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2720777.png)